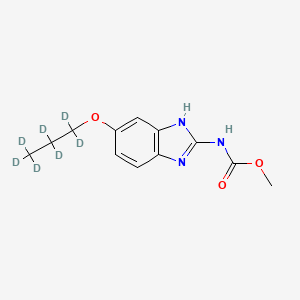

Oxibendazole-d7

Description

Significance of Stable Isotope Labeled Compounds in Advanced Research Methodologies

Stable isotope labeled (SIL) compounds are molecules in which one or more atoms have been replaced with a heavier, non-radioactive isotope of the same element, such as deuterium (B1214612) (²H) for hydrogen. This subtle alteration in mass, without a significant change in chemical properties, provides a unique signature that can be detected by mass spectrometry (MS). The use of SIL compounds, particularly deuterated ones, is crucial for enhancing the accuracy and reliability of quantitative analyses. clearsynth.com They serve as ideal internal standards in analytical chemistry, as they exhibit nearly identical chemical and physical behavior to their non-labeled counterparts, including extraction efficiency and chromatographic retention times. clearsynth.com This co-elution allows for the correction of matrix effects and variations in instrument response, leading to more precise and accurate quantification of the target analyte.

Evolution of Analytical Standards for Benzimidazole (B57391) Anthelmintics

The analysis of benzimidazole anthelmintics, a class of veterinary drugs used to treat parasitic infections, has evolved significantly over the years. nih.govepa.gov Initial methods relied on less specific techniques, but the need for greater sensitivity and selectivity, particularly for monitoring drug residues in food products of animal origin, drove the development of more sophisticated analytical approaches. nih.goviaea.org High-performance liquid chromatography (HPLC) coupled with various detectors became a common method. epa.gov The advent of mass spectrometry, especially liquid chromatography-tandem mass spectrometry (LC-MS/MS), marked a pivotal advancement. This technique offered unparalleled sensitivity and specificity for detecting and quantifying benzimidazole residues. mdpi.com The development and use of stable isotope-labeled internal standards, such as Oxibendazole-d7, have become the gold standard in these LC-MS/MS methods, ensuring the highest level of accuracy and compliance with stringent regulatory limits for veterinary drug residues in food. researchgate.netnih.gov

Rationale for Deuteration in Oxibendazole (B1677860) Research

The primary rationale for the deuteration of oxibendazole to create this compound is to produce a highly effective internal standard for the quantitative analysis of the parent drug, oxibendazole. nih.gov In pharmacokinetic studies, where the concentration of a drug and its metabolites in biological fluids is measured over time, the use of a deuterated internal standard is critical for achieving accurate results. nih.gov The deuterium atoms on the propyl group of this compound increase its mass by seven units, creating a distinct mass-to-charge ratio (m/z) that is easily distinguishable from the unlabeled oxibendazole in a mass spectrometer. mdpi.com This mass difference allows for simultaneous detection and quantification of both the analyte and the internal standard, while the similar chemical properties ensure that any variations during sample preparation and analysis affect both compounds equally, thus canceling out potential errors.

Scope and Academic Relevance of this compound Investigations

The academic and research applications of this compound are primarily centered on its role as an internal standard in analytical chemistry. Its use is frequently reported in studies focused on the development and validation of analytical methods for the detection of veterinary drug residues in food products, such as milk and animal tissues. nih.govresearchgate.net These investigations are crucial for ensuring food safety and compliance with international regulatory standards. researchgate.net The availability of a reliable internal standard like this compound facilitates the development of robust and accurate analytical methods, which are essential for regulatory monitoring and scientific research into the pharmacokinetics and metabolism of benzimidazole anthelmintics. nih.govresearchgate.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl N-[6-(1,1,2,2,3,3,3-heptadeuteriopropoxy)-1H-benzimidazol-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O3/c1-3-6-18-8-4-5-9-10(7-8)14-11(13-9)15-12(16)17-2/h4-5,7H,3,6H2,1-2H3,(H2,13,14,15,16)/i1D3,3D2,6D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAOCRURYZCVHMG-JOMZKNQJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC2=C(C=C1)N=C(N2)NC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])OC1=CC2=C(C=C1)N=C(N2)NC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40746814 | |

| Record name | Methyl {6-[(~2~H_7_)propyloxy]-1H-benzimidazol-2-yl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40746814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1173019-44-7 | |

| Record name | Methyl {6-[(~2~H_7_)propyloxy]-1H-benzimidazol-2-yl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40746814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1173019-44-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Profile of Oxibendazole D7

A clear understanding of the chemical identity of Oxibendazole-d7 is fundamental to its application in research. The following table summarizes its key chemical identifiers.

| Property | Value |

| Systematic (IUPAC) Name | methyl N-(5-(propoxy-d7)-1H-benzo[d]imidazol-2-yl)carbamate |

| CAS Registry Number | 1173019-44-7 |

| Chemical Formula | C₁₂H₈D₇N₃O₃ |

| Exact Molecular Weight | 256.155 g/mol |

Physicochemical Properties

The physical and chemical characteristics of Oxibendazole-d7 are critical for its handling, storage, and use in analytical methods.

| Property | Description |

| Physical State | Solid |

| Appearance | White to off-white powder |

| Solubility | Soluble in organic solvents such as methanol (B129727) and acetonitrile. |

Metabolic Pathway Elucidation and Pharmacokinetic Studies Non Human/in Vitro Research

Application of Oxibendazole-d7 in In Vitro Hepatic Microsomal Metabolism Studies

In vitro studies utilizing hepatic microsomes are instrumental in dissecting the initial phases of drug metabolism, particularly the role of cytochrome P450 (CYP) enzymes. This compound plays a pivotal role in these investigations by enabling accurate quantification and identification of metabolites.

This compound functions as an indispensable internal standard for the accurate identification and quantification of oxibendazole (B1677860) and its metabolites in various biological samples. Its near-identical chemical behavior to oxibendazole, coupled with the mass difference introduced by deuterium (B1214612) labeling, allows for highly sensitive and specific detection by mass spectrometry vulcanchem.comsigmaaldrich.com. Techniques such as Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) are commonly employed, often following sample preparation methods like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction, particularly for complex matrices like milk vulcanchem.comsigmaaldrich.comsigmaaldrich.com. The use of this compound ensures that variations in sample extraction and instrument response are accounted for, leading to reliable quantitative data for both the parent drug and its metabolic products vulcanchem.com.

While specific studies detailing the enzyme kinetics of this compound itself are not extensively detailed in the provided search results, its application as a standard in metabolism studies implicitly supports investigations into the kinetics of oxibendazole's transformations. Hepatic microsomes are rich in Cytochrome P450 (CYP) enzymes, which are the primary catalysts for Phase I drug metabolism, including oxidation, reduction, and hydrolysis wuxiapptec.comevotec.com. Deuterated standards like this compound are crucial for determining the kinetic parameters (e.g., Km, Vmax) of these CYP-mediated reactions by allowing for precise measurement of substrate depletion and metabolite formation over time wuxiapptec.comnih.gov. Understanding these kinetics helps elucidate the specific CYP isoforms involved in oxibendazole metabolism and predict potential drug-drug interactions or variations in metabolic rates across different species or individuals nih.govnih.gov.

In Vivo Non-Human Animal Model Investigations of Oxibendazole Fate

The transition from in vitro observations to in vivo studies in animal models is critical for understanding the complete pharmacokinetic profile of a drug. This compound serves as a valuable tracer in these investigations.

This compound is recognized as an invaluable tool for the accurate measurement of drug absorption, distribution, metabolism, and excretion (ADME) in animal models and livestock vulcanchem.com. As a deuterated tracer, it allows researchers to follow the drug's journey through the body with high precision. This is particularly important in veterinary medicine for optimizing dosage regimens and addressing challenges like anthelmintic resistance vulcanchem.com. Studies in various animal species, including livestock, utilize such deuterated standards to track the fate of benzimidazoles, providing insights into their systemic exposure and elimination pathways vulcanchem.comresearchgate.netmsdvetmanual.com.

The application of this compound as an analytical standard extends to the quantitative determination of oxibendazole and its metabolites in critical biological matrices. These include plasma, liver tissue, kidney, and excreta (such as feces) vulcanchem.comnih.gov. For instance, studies have reported the quantification of oxibendazole in plasma and feces following oral administration in horses nih.gov. The use of this compound as an internal standard in conjunction with sensitive analytical techniques like UPLC-MS/MS ensures the reliable measurement of drug concentrations in these diverse biological samples, contributing to a comprehensive understanding of its disposition vulcanchem.comsigmaaldrich.comsigmaaldrich.com.

Deuterated standards are foundational for robust pharmacokinetic modeling, enabling the development of both compartmental and non-compartmental models that describe drug behavior in vivo iaea.org. Non-compartmental analysis, a standard approach, relies on accurate concentration-time data derived using internal standards like this compound to calculate key pharmacokinetic parameters such as half-life, clearance, and volume of distribution europa.eu. Compartmental modeling, which describes drug disposition through a series of interconnected compartments, also benefits from the precision offered by deuterated internal standards for parameter estimation europa.eu. The enhanced metabolic stability of this compound further supports these modeling efforts by providing a stable reference point for quantitative analysis throughout the study duration vulcanchem.com.

Data Tables

Table 1: Chemical Identity Properties of this compound

| Property | Value | Source |

| CAS Number | 1173019-44-7 | vulcanchem.comaxios-research.com |

| Molecular Formula | C₁₂H₈N₃O₃D₇ | axios-research.com |

| Molecular Weight | 256.31 g/mol | vulcanchem.comaxios-research.com |

| IUPAC Name | methyl N-[6-(1,1,2,2,3,3,3-heptadeuteriopropoxy)-1H-benzimidazol-2-yl]carbamate | vulcanchem.com |

| Mass Shift | M+7 | sigmaaldrich.com |

| Storage | -20°C | vulcanchem.com |

Table 2: Applications of this compound in Research

| Application Area | Primary Role / Technique | Key Matrices / Context |

| Food Safety Testing | Internal standard for quantitative determination of oxibendazole residues | Milk samples |

| QuEChERS extraction and UPLC-MS/MS analysis | ||

| Pharmacokinetic Studies | Deuterated standard for ADME tracer studies; Facilitates pharmacokinetic modeling | Various biological samples (plasma, tissues, excreta) |

| Veterinary Pharmacology | Tool for optimizing dosage regimens and addressing drug resistance | Livestock and model organisms |

| Quality Control (Pharmaceutical Manufacturing) | Precise quantification of active pharmaceutical ingredient | Pharmaceutical batches |

| Forensics and Toxicology | Analytical standard | Various matrices |

Biotransformation Pathways and Identification of Conjugates

Following administration, Oxibendazole undergoes metabolic transformations, primarily involving Phase II conjugation reactions. These reactions are essential for increasing the water solubility of the drug and its metabolites, thereby facilitating their elimination from the body.

Phase II metabolism commonly involves the conjugation of the parent drug or its Phase I metabolites with endogenous molecules such as glucuronic acid or sulfate (B86663). These conjugation reactions are catalyzed by specific enzyme families: UDP-glucuronosyltransferases (UGTs) for glucuronidation and sulfotransferases (SULTs) for sulfation.

While direct studies detailing the specific UGTs and SULTs involved in Oxibendazole metabolism are not extensively detailed in the available literature, related benzimidazoles provide insight into these pathways. For instance, oxfendazole (B1322), a metabolite closely related to oxibendazole, has been identified in urine as glucuronide and sulfate conjugates asm.org. Similarly, thiabendazole, another benzimidazole (B57391) anthelmintic, also forms sulfate and glucuronide conjugates of its hydroxylated metabolites fao.org. In non-mammalian systems, such as nematodes, glucose conjugation catalyzed by UGT enzymes is a prominent metabolic route for benzimidazoles nih.govnih.gov. These findings suggest that Oxibendazole likely undergoes similar glucuronidation and sulfation pathways in mammalian systems, facilitated by hepatic and intestinal UGT and SULT enzymes, leading to the formation of more polar metabolites that are readily excreted diva-portal.orgxenotech.comnih.gov.

Table 1: Identified or Inferred Phase II Conjugation Pathways for Oxibendazole and Related Benzimidazoles

| Compound/Metabolite | Conjugation Type | Primary Enzymes Involved (General) | Evidence/Reference |

| Oxibendazole (Inferred) | Glucuronidation | UDP-glucuronosyltransferases (UGTs) | Based on related benzimidazoles asm.orgnih.govnih.govxenotech.comnih.gov |

| Oxibendazole (Inferred) | Sulfation | Sulfotransferases (SULTs) | Based on related benzimidazoles asm.orgfao.orgxenotech.comnih.gov |

| Oxfendazole | Glucuronidation | UGTs | Identified in urine asm.org |

| Oxfendazole | Sulfation | SULTs | Identified in urine asm.org |

| 5-Hydroxythiabendazole | Glucuronidation | UGTs | Identified in rat urine fao.org |

| 5-Hydroxythiabendazole | Sulfation | SULTs | Identified in rat urine fao.org |

Deuterated standards, such as this compound, are indispensable tools in modern analytical chemistry and metabolic research. This compound is characterized by the substitution of seven hydrogen atoms with deuterium atoms, resulting in a specific mass shift (typically +7 amu) compared to the parent compound vulcanchem.com. This subtle but significant difference in mass is exploited in highly sensitive analytical techniques, most notably Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) vulcanchem.comchembk.comresearchgate.net.

The primary utility of this compound lies in its function as an internal standard. When added to biological samples (e.g., plasma, urine, tissue homogenates) at a known concentration, it undergoes the same sample preparation and analytical processes as the endogenous Oxibendazole and its metabolites. This allows for:

Accurate Quantification: By comparing the signal intensity of Oxibendazole and its metabolites to that of this compound, researchers can precisely quantify their concentrations, even in complex matrices with potential interfering substances vulcanchem.comresearchgate.net. The deuterated standard helps to correct for variations in analyte recovery during sample extraction and for fluctuations in instrument sensitivity vulcanchem.comresearchgate.net.

Metabolite Identification and Confirmation: The distinct mass-to-charge ratio (m/z) of this compound allows for its clear separation from Oxibendazole and its metabolites during mass spectrometry analysis. This aids in confirming the identity of detected metabolites by ensuring that the observed fragmentation patterns and chromatographic retention times are consistent with the expected behavior of Oxibendazole derivatives. For Phase II conjugates, such as glucuronides and sulfates, the use of this compound as a reference standard is crucial for accurate identification and quantification, enabling a comprehensive understanding of the drug's metabolic profile vulcanchem.comchembk.com.

Minimizing Matrix Effects: In LC-MS/MS, matrix effects can significantly impact ionization efficiency. Deuterated internal standards, due to their similar physicochemical properties, co-elute with the analyte and tend to experience similar matrix effects, thus effectively compensating for them and improving assay reliability researchgate.net.

Therefore, this compound serves as a critical reference point, enhancing the accuracy, precision, and reliability of analytical data generated during the elucidation of Oxibendazole's biotransformation pathways, including the identification and quantification of its glucuronide and sulfate conjugates.

Table 2: Principle of Using Deuterated Standards in Mass Spectrometry

| Feature | Oxibendazole (Analyte) | This compound (Internal Standard) | Significance in Analysis |

| Molecular Mass | Standard mass (e.g., ~249.27 g/mol ) | Mass shifted by +7 amu (e.g., ~256.31 g/mol ) vulcanchem.com | Allows for distinct detection and differentiation from the analyte and its metabolites. |

| Chemical Behavior | Identical to this compound | Identical to Oxibendazole | Co-elutes chromatographically and undergoes similar ionization and fragmentation in MS, allowing for accurate ratioing. |

| Sample Matrix | Present in biological samples (endogenous or added) | Added to samples at a known concentration | Provides a stable reference for quantification and correction of analytical variability. |

| Detection Method | Detected via specific m/z transitions | Detected via specific, shifted m/z transitions | Enables simultaneous detection and quantification of analyte and standard. |

| Application | Target compound for analysis | Internal standard for quantification and validation vulcanchem.comresearchgate.net | Enhances accuracy, precision, and reliability of results, crucial for metabolite identification and quantification. |

Environmental Distribution and Degradation Studies Utilizing Oxibendazole D7

Assessment of Oxibendazole (B1677860) Persistence in Environmental Compartments

Understanding how long Oxibendazole persists in different environmental media is crucial for assessing potential long-term ecological impacts. Oxibendazole-d7 aids in these assessments by enabling precise measurements of the parent compound and its degradation products in complex environmental matrices.

In soil and sediment studies, this compound functions as an internal standard or tracer in analytical methods like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) scielo.brresearchgate.net. These methods are employed to quantify Oxibendazole concentrations in soil and sediment samples, thereby tracking its distribution, adsorption, and potential accumulation. While specific studies detailing the direct environmental fate of this compound in soil and sediment are not extensively detailed in the provided literature, its role as a labeled compound implies its use in monitoring studies that investigate the persistence of Oxibendazole in these compartments. The presence of Oxibendazole in sediments has been noted, with reported concentrations of 100-150 ng/g in some studies ecetoc.org.

Oxibendazole can enter aquatic systems, where its persistence is influenced by various degradation processes. Studies have indicated that Oxibendazole exhibits a significant persistence in water, with a reported degradation half-life (DT50) of approximately 82 days ecetoc.org. While this compound is not directly studied for its degradation kinetics, it is utilized in monitoring programs to track the presence and concentration of Oxibendazole in water bodies. Related anthelmintics, such as fenbendazole, have shown photodegradation kinetics in water, with rate coefficients (kp) ranging from 0.005 to 0.1 d⁻¹ thuenen.de. These studies, often employing labeled analogues for accurate quantification, provide insights into the types of degradation processes that may affect Oxibendazole in aquatic environments.

Table 1: Oxibendazole Persistence in Environmental Compartments

| Environmental Compartment | Persistence Metric | Value | Reference |

| Water | DT50 | 82 days | ecetoc.org |

| Sediment | Concentration | 100-150 ng/g | ecetoc.org |

Ecological Exposure Assessment Methodologies

Bioaccumulation Potential in Non-Target Organisms

Understanding the environmental behavior of veterinary pharmaceuticals like Oxibendazole is essential for evaluating their ecological impact. Oxibendazole, widely used in animal husbandry, can enter the environment through animal waste and agricultural runoff. The assessment of its potential to bioaccumulate in non-target organisms is a critical component of environmental risk assessment. While this compound itself is not typically studied for its bioaccumulation potential, its application as an internal standard is indispensable for the accurate quantification of Oxibendazole in environmental samples, including biota. Precise measurement of Oxibendazole concentrations in organisms such as aquatic invertebrates or fish is a prerequisite for determining its bioaccumulation factors (BAF) and bioconcentration factors (BCF).

Concerns regarding the effects of anthelmintics on non-target organisms are well-documented. While macrocyclic lactones have shown significant toxicity to dung fauna and aquatic organisms europa.euresearchgate.net, benzimidazole (B57391) anthelmintics, including Oxibendazole, are generally considered to have a lower impact on dung fauna compared to other classes researchgate.net. Nevertheless, accurate monitoring of Oxibendazole levels in environmental compartments and organisms, facilitated by the use of this compound as an internal standard, is vital for confirming these observations and ensuring the ecological safety of its use.

Methodological Enhancements for Environmental Residue Analysis

The detection and quantification of Oxibendazole residues at trace levels in complex environmental matrices such as water, soil, sediment, and biological tissues present significant analytical challenges. To address these, sophisticated analytical methods have been developed, predominantly employing Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) or Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) sigmaaldrich.comsigmaaldrich.comresearchgate.netteagasc.ieiaea.orgmdpi.comresearchgate.neteuropa.eu.

Role of this compound as a Stable Isotope-Labeled Internal Standard (SIL-IS): this compound serves as a critical enhancement to these analytical methodologies. As a deuterated analog, it possesses nearly identical chemical and physical properties to Oxibendazole but differs in molecular weight due to the substitution of hydrogen atoms with deuterium (B1214612). This feature makes it an ideal stable isotope-labeled internal standard (SIL-IS) sigmaaldrich.comsigmaaldrich.comresearchgate.netteagasc.ieiaea.orgmdpi.comeuropa.eualtascientific.cnteagasc.ie.

The incorporation of this compound into analytical workflows offers several key advantages:

Minimization of Matrix Effects: Environmental samples often contain co-extracted compounds that can interfere with the ionization process in mass spectrometry, leading to ion suppression or enhancement. This compound, eluting concurrently with Oxibendazole and experiencing similar ionization behavior, effectively compensates for these matrix effects, ensuring more reliable quantification sigmaaldrich.comresearchgate.netiaea.orgaltascientific.cnteagasc.ie.

Improvement of Accuracy and Precision: By co-eluting with the target analyte, this compound corrects for variations in sample recovery during extraction, losses during sample handling, and fluctuations in instrument performance. This leads to a significant improvement in the accuracy and precision of Oxibendazole measurements researchgate.netteagasc.ieiaea.orgmdpi.comaltascientific.cnteagasc.ie.

Enhanced Sensitivity and Selectivity: The distinct mass-to-charge ratio of this compound allows for its selective detection and quantification by mass spectrometry. This capability enhances the signal-to-noise ratio, enabling lower detection limits and more confident identification of Oxibendazole residues researchgate.netaltascientific.cn.

These analytical methods typically involve sample preparation steps such as Solid Phase Extraction (SPE) or the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach, followed by chromatographic separation and mass spectrometric detection sigmaaldrich.comsigmaaldrich.comresearchgate.netteagasc.ieiaea.orgmdpi.comresearchgate.net.

Table 1: Analytical Methodologies for Oxibendazole Residue Analysis

| Analytical Technique | Common Sample Preparation Methods | Detection Method | Role of this compound | Key Benefits of using this compound |

| UHPLC-MS/MS, LC-MS/MS | QuEChERS, SPE | Tandem Mass Spectrometry | Stable Isotope-Labeled Internal Standard (SIL-IS) | Minimizes matrix effects, improves accuracy and precision, enhances sensitivity and selectivity |

Table 2: Performance Metrics in Environmental Analysis of Oxibendazole (using this compound as IS)

| Parameter | Typical Range/Value | Environmental Matrix | Notes | Reference(s) |

| Analyte Recovery (Oxibendazole) | 70-114% | Water, Milk, Liver | Achieved using this compound as internal standard | sigmaaldrich.comsigmaaldrich.comteagasc.iemdpi.com |

| Detection Limit (LOQ) | Low ng/L levels | Water | For Oxibendazole analysis | researchgate.net |

| Matrix Effect Mitigation | Significant reduction | Various environmental matrices | Achieved by using SIL-IS like this compound | sigmaaldrich.comresearchgate.netiaea.orgaltascientific.cnteagasc.ie |

| Precision (RSD) | < 8.7% | Water | For Oxibendazole analysis | teagasc.iemdpi.com |

Biochemical Pathways Modulated by Oxibendazole

Tubulin Binding and Polymerization Dynamics (Molecular/Cellular Level)

Oxibendazole functions as a potent inhibitor of tubulin polymerization, a process fundamental to the formation and stability of microtubules. Microtubules are essential cytoskeletal components involved in maintaining cell shape, intracellular transport, and cell division. Oxibendazole binds to a specific site on β-tubulin, which is distinct from the vinca (B1221190) domain, thereby interfering with the assembly of tubulin dimers into functional microtubules drugbank.comnih.govnih.gov. This binding is characterized by a competitive inhibition of colchicine (B1669291) binding to tubulin nih.gov.

The inhibition of microtubule polymerization by Oxibendazole leads to significant cellular disruptions. In parasitic organisms, this results in degenerative alterations in tegument and intestinal cells, impairing glucose uptake and depleting glycogen (B147801) stores, ultimately leading to parasite immobilization and death drugbank.com. In mammalian cells, this disruption can lead to cell cycle arrest, particularly at the G2/M phase, which is critical for cell division researchgate.netpatsnap.commdpi.com. Studies have quantified the potency of Oxibendazole in inhibiting tubulin polymerization, with reported IC50 values for mammalian tubulin around 2.2 µM and for larval tubulin at 0.3 µM caymanchem.com. The inhibitor constant (Ki) for Oxibendazole's interaction with tubulin has been reported in the range of 3.20 x 10⁻⁵ M nih.gov, with median inhibitory concentrations (I50) between 1.97 x 10⁻⁶ and 6.32 x 10⁻⁶ M nih.gov.

Table 1: Tubulin Polymerization Inhibition by Oxibendazole

| Compound | Target | Assay Type | Value | Unit | Reference |

| Oxibendazole | Tubulin | IC50 (mammalian) | 2.2 | µM | caymanchem.com |

| Oxibendazole | Tubulin | IC50 (larval) | 0.3 | µM | caymanchem.com |

| Oxibendazole | Tubulin | Ki (colchicine) | 3.20 x 10⁻⁵ | M | nih.gov |

| Oxibendazole | Tubulin | I50 (turbidimetric) | 1.97 x 10⁻⁶ - 6.32 x 10⁻⁶ | M | nih.gov |

Enzyme Inhibition Kinetics and Characterization

While Oxibendazole is broadly categorized as a tubulin polymerization inhibitor, the benzimidazole class of compounds is also noted for interfering with cellular energy metabolism through enzyme interactions ymaws.com. However, specific detailed enzyme inhibition kinetics for distinct enzymes, separate from its interaction with tubulin, are not prominently detailed in the available literature for Oxibendazole. The primary and well-characterized mechanism of action for Oxibendazole involves its direct binding to tubulin, thereby disrupting microtubule dynamics rather than inhibiting specific enzymatic reactions in the conventional sense.

Induction of Apoptosis in Cellular Models

Oxibendazole has demonstrated the capacity to induce apoptosis, or programmed cell death, in various cellular models, suggesting a role in modulating cell fate. This apoptotic effect is often linked to its disruption of microtubule integrity and can be mediated through multiple pathways researchgate.netjst.go.jpnih.gov.

One significant pathway involves mitochondrial dysfunction, where Oxibendazole can lead to mitochondrial-mediated calcium disruption and the breakdown of mitochondrial membrane potential researchgate.netjst.go.jpbsb-muenchen.de. This process can trigger the release of cytochrome c, initiating the intrinsic apoptotic cascade via caspase activation jst.go.jpnih.govthermofisher.com. Furthermore, Oxibendazole has been shown to activate the JNK/MAPK pathway and increase the generation of reactive oxygen species (ROS), both of which can contribute to apoptosis jst.go.jp.

Studies have quantified the apoptotic effects of Oxibendazole. For instance, in ovarian cancer cells (A2780), treatment with Oxibendazole led to an increase in apoptotic cells from 0.67% in control groups to 12.70% at 10 µM and 19.95% at 25 µM jst.go.jp. In other cellular models, Oxibendazole has been observed to induce apoptosis through caspase pathways jst.go.jpresearchgate.netf1000research.comdovepress.com. The compound's ability to induce G2/M phase arrest, a common precursor to apoptosis, further supports its role in cell death induction researchgate.netjst.go.jpnih.govresearchgate.net.

Table 2: Apoptosis Induction by Oxibendazole in Cellular Models

| Cell Model | Treatment | Concentration | Apoptotic Cells (%) | Reference |

| A2780 (Ovarian Cancer) | Oxibendazole | 10 µM | 12.70 | jst.go.jp |

| A2780 (Ovarian Cancer) | Oxibendazole | 25 µM | 19.95 | jst.go.jp |

| T47D (Breast Cancer) | Methanol (B129727) Extract | N/A (IC50 84.25 µg/mL) | 88.68 | f1000research.com |

| T47D (Breast Cancer) | Dichloromethane:Methanol (1:1) Extract | N/A (IC50 121.45 µg/mL) | 27.54 | f1000research.com |

| T47D (Breast Cancer) | Dichloromethane Extract | N/A (IC50 99.85 µg/mL) | 53.63 | f1000research.com |

Synthesis and Isotopic Labeling

General Synthetic Route for Oxibendazole (B1677860)

The synthesis of oxibendazole typically involves the construction of the benzimidazole (B57391) core followed by the addition of the carbamate (B1207046) group. A common route starts with a substituted o-phenylenediamine, which is then cyclized with a suitable reagent to form the benzimidazole ring. wjpls.orghygeiajournal.com The propoxy group is introduced onto the benzene (B151609) ring prior to the cyclization step.

Strategies for Deuterium Incorporation in Benzimidazole Scaffolds

Deuterium incorporation into benzimidazole scaffolds can be achieved through several strategies, leveraging advances in synthetic chemistry and catalysis.

Catalytic Hydrogen-Deuterium Exchange: This is a widely employed method. Transition metal catalysts, particularly palladium and iridium complexes, are effective in facilitating H/D exchange reactions on aromatic and heteroaromatic systems google.comacs.orgsnnu.edu.cnuni-rostock.de. For instance, palladium-catalyzed deuteration using deuterated acetic acid has shown high deuterium incorporation at the C2 position of benzimidazole acs.orgnih.gov. Iridium-catalyzed methods can also achieve deuteration at the C2 position of benzimidazoles using deuterium gas snnu.edu.cn.

Acid-Mediated Deuteration: Metal-free, acid-mediated H/D exchange reactions can also lead to selective deuterium incorporation, often at specific positions within the benzimidazole core acs.orgnih.gov.

Deuterated Solvents and Reagents: The use of deuterated solvents, such as DMSO-d6, can facilitate H/D exchange, particularly when a catalytic amount of a base is present, as observed in the deuteration of certain benzimidazole derivatives nih.gov. Deuterium oxide (D2O) is a common and cost-effective deuterium source used in conjunction with transition metal catalysts under elevated temperatures and pressures google.com. Furthermore, novel synthetic routes for benzimidazoles have utilized deuterated reagents, such as formic-d acid, in microdroplet environments to achieve deuterated products researchgate.netrsc.org.

Synthesis from Deuterated Precursors: While a general strategy, synthesizing deuterated compounds from commercially available deuterated building blocks is often less favored due to the limited structural diversity and higher cost of such precursors google.com.

Multi-step Synthetic Pathways for this compound

Specific, published multi-step synthetic pathways detailing the preparation of this compound are not extensively documented in the provided literature. However, based on the known structure of oxibendazole, which is Methyl N-(5-(phenylthio)-1H-benzimidazol-2-yl)carbamate, and the "d7" designation, it is plausible that seven deuterium atoms are incorporated. Potential sites for deuteration to achieve this labeling include:

Benzimidazole Ring: The carbon atoms of the benzimidazole core, particularly the C2 position, are susceptible to H/D exchange acs.orgsnnu.edu.cnnih.gov. Positions C4, C5, C6, and C7 on the benzimidazole ring also represent potential sites for deuteration.

Phenyl Ring of the Phenylthio Group: The aromatic phenyl ring attached via the sulfur atom offers multiple positions (ortho, meta, para) for deuterium substitution.

A hypothetical synthetic approach could involve a multi-step process where either the benzimidazole core or the phenylthio-substituted precursor is selectively deuterated prior to the final assembly of the oxibendazole structure. Alternatively, a late-stage H/D exchange reaction on oxibendazole itself, using optimized catalytic or acid-mediated conditions, could be employed to introduce the seven deuterium atoms at specific, labile positions. The precise placement of the seven deuterium atoms would dictate the specific synthetic route and reagents required.

Characterization of Deuterium Enrichment and Isotopic Purity

Rigorous characterization is essential to confirm the successful incorporation of deuterium and to determine the isotopic enrichment and structural integrity of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for verifying deuterium incorporation and assessing structural integrity rsc.org.

Proton NMR (¹H NMR): Deuteration is typically confirmed by the significant reduction or complete disappearance of proton signals corresponding to the deuterated positions in the ¹H NMR spectrum. The presence of residual protons at these positions can indicate incomplete deuteration, while the observation of new signals in the corresponding deuterium NMR spectrum (if acquired) or the absence of proton signals provides direct evidence nih.govrsc.orgsci-hub.sebeilstein-journals.orgacs.org. Long-range deuterium isotopic effects on proton signals have also been observed, aiding in structural assignments nih.gov.

Carbon NMR (¹³C NMR): While ¹³C NMR directly observes carbon nuclei, the presence of deuterium on adjacent carbons can influence their ¹³C chemical shifts, providing further corroboration.

Infrared (IR) Spectroscopy: Although less quantitative than NMR or MS for enrichment levels, IR spectroscopy can sometimes detect changes in vibrational modes associated with C-D bonds compared to C-H bonds.

Deuterated solvents, such as DMSO-d6, are routinely used for NMR analysis, and care must be taken to distinguish between solvent deuteration and sample deuteration, although DMSO-d6 can also act as a deuteration agent under certain conditions nih.govrsc.orgsci-hub.sebeilstein-journals.orgacs.org.

Mass spectrometry (MS) is indispensable for quantifying isotopic enrichment and confirming the mass shift corresponding to the incorporated deuterium atoms rsc.org.

Tandem Mass Spectrometry (MS/MS): LC-MS/MS methods are also utilized for the sensitive and selective detection of deuterated analytes, often serving as internal standards in quantitative assays acs.orgnih.govtandfonline.com. The fragmentation patterns in MS/MS can further confirm the structure and the location of deuteration.

The strategy typically involves acquiring full scan mass spectra, extracting and integrating the intensity of isotopic ions, and then calculating the percent isotopic enrichment rsc.org.

Methodological Advancements in Deuterated Analogue Synthesis

Recent advancements have focused on developing more efficient, selective, and greener methodologies for synthesizing deuterated compounds.

Catalytic Innovations: The development of highly active and selective catalysts, including novel palladium and iridium complexes, has enabled more precise and efficient C-H deuteration reactions acs.orgsnnu.edu.cn.

Reverse Isotope Exchange: A notable advancement is the development of programmable deuteration strategies, such as reverse deuterium exchange, which allows for selective late-stage deuteration of drug targets acs.orgnih.gov.

Metal-Free and Mild Conditions: The exploration of metal-free and acid-mediated deuteration methods, as well as synthesis under mild, ambient conditions, represents a move towards greener chemical processes acs.orguni-rostock.denih.gov.

Microdroplet Synthesis: Novel approaches, such as accelerated synthesis within charged microdroplets, have demonstrated efficient benzimidazole formation and the potential for incorporating deuterium using deuterated reagents researchgate.netrsc.org.

Role of this compound as an Internal Standard in Quantitative Analysis

The incorporation of stable isotopes, such as deuterium in this compound, into analytical workflows significantly enhances the reliability of quantitative measurements altascientific.cn. This compound functions as an ideal internal standard due to its near-identical chemical and physical properties to the native oxibendazole analyte, differing only in mass vulcanchem.comsigmaaldrich.comaltascientific.cn. This mass difference allows for its distinct detection by mass spectrometry, while its similar behavior during sample preparation, extraction, and chromatographic separation ensures that any losses or variations affecting the analyte are mirrored by the internal standard altascientific.cn. Consequently, the ratio of the analyte to the internal standard remains constant, compensating for matrix effects, variations in recovery, and fluctuations in instrument response, thereby leading to more accurate and precise quantification altascientific.cn.

Principles of Isotope Dilution Mass Spectrometry (IDMS) with this compound

Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate quantitative method that relies on the addition of a known amount of an isotopically labeled analog of the analyte to the sample altascientific.cn. This compound, with its defined mass shift (M+7), is perfectly suited for this technique vulcanchem.comsigmaaldrich.com. When this compound is added to a sample containing oxibendazole, both compounds undergo identical sample processing steps. During mass spectrometric detection, the instrument can differentiate between the naturally occurring oxibendazole and the deuterated this compound based on their distinct mass-to-charge ratios. By measuring the signal intensity ratio of the analyte to the internal standard, it is possible to accurately determine the concentration of the analyte in the original sample, even in the presence of complex matrices that might otherwise interfere with the measurement altascientific.cn.

Applications in Matrix-Matched Quantification Strategies

Matrix-matched quantification strategies are employed to mitigate the impact of matrix effects, which are common in the analysis of complex samples such as biological fluids or food products researchgate.netresearchgate.net. This compound is integral to these strategies, often used in calibration curves prepared in a matrix similar to the sample being analyzed researchgate.netresearchgate.net. For instance, in the analysis of anthelmintic drug residues in milk or meat, this compound is added to blank matrix samples to create calibration standards that closely mimic the sample matrix sigmaaldrich.comresearchgate.netresearchgate.netsigmaaldrich.comscientificlabs.ie. This approach helps to ensure that the ionization suppression or enhancement caused by co-extracted matrix components affects both the analyte and the internal standard equally, thereby improving the accuracy of quantification researchgate.netresearchgate.net. Studies have utilized this compound in conjunction with techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction for milk samples sigmaaldrich.comsigmaaldrich.comscientificlabs.ie and ionic liquid-based dispersive liquid-liquid microextraction (IL-DLLME) for meat samples researchgate.netresearchgate.net.

Chromatographic Separation Techniques Integrated with this compound for Enhanced Resolution

Liquid Chromatography Coupled to Mass Spectrometry (LC-MS/MS) Method Development

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is a predominant technique for the trace analysis of oxibendazole, and this compound plays a crucial role in the development and validation of such methods sigmaaldrich.comresearchgate.netresearchgate.netsigmaaldrich.comscientificlabs.ie. Its application in conjunction with QuEChERS for milk sample analysis and IL-DLLME for meat samples exemplifies its utility in robust analytical method development for veterinary drug residue monitoring sigmaaldrich.comresearchgate.netresearchgate.netsigmaaldrich.comscientificlabs.ie. The use of this compound as an internal standard in these LC-MS/MS workflows allows for sensitive and selective detection, with studies reporting parameters such as limits of detection (LOD), limits of quantification (LOQ), accuracy, and precision being established using this deuterated standard researchgate.net. It is also listed in spectral libraries for high-resolution MS/MS analysis of antibiotics, indicating its broader applicability in advanced mass spectrometry-based identification and quantification sciex.com.

Gas Chromatography Coupled to Mass Spectrometry (GC-MS) Considerations

While this compound's primary applications are detailed with liquid chromatography, it is also noted for its compatibility with Gas Chromatography (GC) when coupled with mass spectrometry vulcanchem.comaltascientific.cn. Although specific method development details for GC-MS are less prevalent in the provided search results compared to LC-MS/MS, the inherent properties of stable isotope-labeled compounds make them suitable for GC-MS analysis as internal standards, provided the analyte is sufficiently volatile or can be derivatized for GC analysis altascientific.cn.

Supercritical Fluid Chromatography (SFC) for Complex Matrices

Information regarding the specific application of this compound with Supercritical Fluid Chromatography (SFC) for complex matrices is not explicitly detailed in the provided search results. However, SFC is a powerful chromatographic technique often used for chiral separations and for analyzing compounds that are thermally labile or non-volatile, offering an alternative separation mechanism to HPLC and GC. While this compound's compatibility with SFC has not been directly highlighted in the reviewed literature, its use as a stable isotope-labeled internal standard is broadly applicable across various chromatographic platforms, contingent on method development and analyte suitability.

Validation of Analytical Methods Utilizing this compound

Determination of Limits of Detection (LOD) and Quantification (LOQ)

The LOD and LOQ are established to assess the sensitivity of an analytical method. The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable accuracy and precision. Various methodologies exist for determining these limits, often guided by regulatory standards such as those from the International Council for Harmonisation (ICH) or specific regional bodies.

Methodologies for LOD and LOQ Determination:

Several approaches are commonly employed for determining LOD and LOQ, primarily relying on calibration curves or signal-to-noise ratios:

Signal-to-Noise (S/N) Ratio: A widely used method, particularly in chromatographic techniques coupled with mass spectrometry (e.g., LC-MS/MS), involves assessing the signal-to-noise ratio of the analyte. The LOD is typically defined as a S/N ratio of 3:1, and the LOQ as a S/N ratio of 10:1 sepscience.comeuropa.eupharmanueva.com.

Calibration Curve Method: This approach utilizes the statistical parameters derived from a calibration curve. The ICH guidelines suggest calculating the LOD using the formula: LOD = 3.3 * (σ / S), and the LOQ using: LOQ = 10 * (σ / S), where 'σ' is the standard deviation of the response (often the standard deviation of the blank or the standard error of the regression line) and 'S' is the slope of the calibration curve sepscience.comresearchgate.net. This method requires the analysis of samples within the LOQ range to determine the standard deviation sepscience.com.

Performance-Based Definitions: Regulatory bodies like the U.S. Food and Drug Administration (FDA) recommend performance-based definitions. For bioanalytical methods, samples at the LLOQ should exhibit an imprecision of no more than ±20%, and for concentrations above the LLOQ, imprecision should be ≤±15% sepscience.com.

Research Findings and Data:

While specific LOD and LOQ values for this compound are not extensively detailed in readily available literature as a standalone compound, studies validating analytical methods for related benzimidazoles, such as oxibendazole and oxfendazole (B1322), provide context. These studies often employ this compound as a deuterated internal standard for quantitative analysis, particularly in complex matrices like milk or plasma, using techniques like LC-MS/MS vulcanchem.comsigmaaldrich.comsigmaaldrich.com.

In a study developing a multiresidue method for anthelmintics in milk using LC-MS/MS, validation parameters were established according to Commission Decision 2002/657/EC. While specific values for this compound were not itemized, the general LOD for benzimidazoles in this method ranged from 1 to 4 µg/kg, and LOQ ranged from 4 to 18 µg/kg researchgate.net. Another study focused on oxfendazole quantification in human plasma using LC/MS/MS, with albendazole (B1665689) as an internal standard, reported a lower limit of quantification (LLOQ) of 0.5 ng/mL for oxfendazole nih.gov.

A study detailing the development of an RP-HPLC method for oxibendazole impurities reported LOD and LOQ values of 0.073 µg/mL and 0.091 µg/mL, respectively, for oxibendazole researchgate.net. Although these are for oxibendazole itself and not its deuterated analog, they indicate the potential sensitivity achievable with chromatographic methods.

The application of this compound as an internal standard in QuEChERS extraction coupled with UPLC-MS/MS for oxibendazole determination in milk samples underscores its utility in achieving sensitive and accurate quantification vulcanchem.comsigmaaldrich.comsigmaaldrich.com. The deuterium labeling facilitates differentiation in mass spectrometry, allowing for precise measurement even at low residue levels.

Data Table: Illustrative LOD/LOQ Ranges for Benzimidazoles (Contextual)

The following table presents illustrative LOD and LOQ ranges for benzimidazole compounds in various matrices, based on validated LC-MS/MS methods. These values provide context for the sensitivity expected when employing analytical methods that might utilize this compound as an internal standard.

| Analyte/Matrix | Analytical Technique | LOD (Units) | LOQ (Units) | Reference |

| Benzimidazoles/Milk | LC-MS/MS | 1-4 µg/kg | 4-18 µg/kg | researchgate.net |

| Oxfendazole/Human Plasma | LC/MS/MS | Not specified | 0.5 ng/mL | nih.gov |

| Oxibendazole/Formulation | RP-HPLC | 0.073 µg/mL | 0.091 µg/mL | researchgate.net |

Note: The specific LOD and LOQ values for this compound would be determined during the validation of the particular analytical method in which it is employed.

Quality Assurance and Reference Standard Development for Oxibendazole D7

Certification and Traceability of Deuterated Reference Materials

The certification and traceability of deuterated reference materials like Oxibendazole-d7 are fundamental to the validity of analytical results. These materials serve as internal standards in quantitative analysis, helping to correct for variations in sample preparation and instrument response. clearsynth.com

Certification of Deuterated Reference Materials:

The certification of a deuterated reference material involves a rigorous process to establish its identity, purity, and concentration. This process is typically performed by reference material producers who operate under internationally recognized quality management systems. The key steps in the certification process include:

Synthesis and Purification: The synthesis of this compound involves the introduction of seven deuterium (B1214612) atoms into the oxibendazole (B1677860) molecule. lgcstandards.comsigmaaldrich.com The synthesis of deuterated isotopologues is often a complex, multi-step process. nih.govnih.gov Following synthesis, the compound undergoes extensive purification to remove any unlabelled or partially labelled species and other impurities.

Characterization: The identity and structure of the deuterated compound are confirmed using various analytical techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. The isotopic purity, which is the percentage of the deuterated compound relative to its non-deuterated counterpart, is a critical parameter that is accurately determined.

Purity Assessment: The chemical purity of the reference material is determined using techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

Value Assignment: A certified value, typically the concentration of the deuterated compound in a solution or its purity as a neat material, is assigned. This value is accompanied by an uncertainty statement, which quantifies the range within which the true value is expected to lie.

Metrological Traceability:

Metrological traceability is the property of a measurement result whereby it can be related to a reference through a documented, unbroken chain of calibrations, each contributing to the measurement uncertainty. eurachem.orgnist.gov For this compound, traceability is established by linking its certified value to national or international measurement standards, ultimately tracing back to the International System of Units (SI).

Reference material producers accredited to ISO 17034 provide a high level of confidence in the competence of their production and the reliability of their certified reference materials (CRMs). europa.euaroscientific.com This standard sets out the general requirements for the competence of reference material producers and is a key indicator of quality for laboratories sourcing deuterated standards. merckmillipore.com The certificate of analysis for a CRM from an accredited producer will provide a clear statement of metrological traceability. brammerstandard.com

Table 1: Key Characteristics of this compound Reference Material

| Characteristic | Description |

| Chemical Name | methyl N-[5-(1,1,2,2,3,3,3-heptadeuteriopropoxy)-1H-benzimidazol-2-yl]carbamate |

| CAS Number | 1173019-44-7 |

| Molecular Formula | C₁₂D₇H₈N₃O₃ |

| Molecular Weight | 256.31 |

| Isotopic Purity | Typically >98% |

| Chemical Purity | Typically >98% |

| Data sourced from commercially available reference material specifications. lgcstandards.comsigmaaldrich.com |

Inter-laboratory Harmonization and Proficiency Testing Programs

Inter-laboratory harmonization and proficiency testing (PT) programs are essential components of a comprehensive quality assurance system for laboratories analyzing veterinary drug residues like oxibendazole. These programs allow laboratories to assess their analytical performance against their peers and a known standard, thereby ensuring the reliability and comparability of results across different testing facilities.

The Role of Proficiency Testing:

Proficiency testing is an external quality assessment scheme where a PT provider sends a set of well-characterized samples to multiple participating laboratories. The laboratories analyze the samples using their routine methods and report their results to the provider. The provider then evaluates the performance of each laboratory by comparing their results to the assigned value of the sample.

Participation in PT schemes is a requirement for accreditation to ISO/IEC 17025 , the international standard for the competence of testing and calibration laboratories. bipea.org For the analysis of veterinary drug residues, including benzimidazoles like oxibendazole, PT schemes are crucial for:

Method Validation: Demonstrating that a laboratory's analytical method is fit for its intended purpose.

Performance Monitoring: Continuously monitoring the performance of the laboratory and identifying any potential issues.

Building Confidence: Providing confidence to regulatory bodies and clients in the accuracy and reliability of the laboratory's results.

While specific PT schemes solely for this compound may be uncommon, laboratories analyzing this compound would typically participate in broader programs for anthelmintic drugs or multi-residue screening of veterinary drugs in various food matrices like milk, meat, and eggs. usda.govafbini.gov.uknih.govresearchgate.netnih.govmdpi.comresearchgate.netepa.goviaea.orgsgs.com These schemes often include a range of benzimidazole (B57391) compounds, and the principles of analysis and quality control are directly applicable to oxibendazole.

Harmonization of Analytical Methods:

Harmonization of analytical methods aims to reduce the variability of results between different laboratories. This can be achieved through the use of standardized methods, agreed-upon protocols, and common reference materials. In the context of this compound, harmonization efforts would focus on aspects such as:

Sample Preparation: Standardizing extraction and clean-up procedures to ensure consistent recovery of the analyte and internal standard.

LC-MS/MS Parameters: Establishing common mass transitions, collision energies, and chromatographic conditions to ensure selectivity and sensitivity.

Calibration and Quantification: Using consistent approaches for calibration curves and the calculation of results based on the internal standard.

International organizations and regulatory bodies often play a role in promoting the harmonization of analytical methods for veterinary drug residues to facilitate international trade and ensure consistent consumer protection. europa.eufao.org

Advancements in Certified Reference Material (CRM) Production

The production of Certified Reference Materials (CRMs), including deuterated internal standards like this compound, has seen significant advancements driven by the need for higher accuracy and reliability in analytical measurements. These advancements are closely tied to improvements in synthetic chemistry, analytical instrumentation, and quality management systems.

Innovations in Synthesis and Purification:

The synthesis of isotopically labeled compounds has become more sophisticated, allowing for the production of highly pure and stable deuterated standards. mdpi.comsemanticscholar.org Key advancements include:

Efficient Deuteration Techniques: Development of more efficient and selective methods for introducing deuterium atoms into specific positions of a molecule. nih.gov This ensures the stability of the label and minimizes the risk of back-exchange during analysis.

Advanced Purification Technologies: Utilization of advanced chromatographic techniques to achieve high levels of chemical and isotopic purity, which is critical for accurate quantification.

Enhanced Characterization and Value Assignment:

The characterization of CRMs has benefited from the continuous improvement of analytical techniques. High-resolution mass spectrometry and high-field NMR spectroscopy provide more detailed structural information and allow for more accurate determination of isotopic enrichment.

The process of value assignment has also become more rigorous. Reference material producers accredited to ISO 17034 follow strict protocols for characterizing their materials and assigning certified values with robust uncertainty estimates. europa.euaroscientific.comiteh.ainih.goveurachem.orgbam.de This includes:

Homogeneity and Stability Studies: Thorough assessment of the homogeneity of the CRM batch and its stability over time under specified storage conditions.

Inter-laboratory Characterization: In some cases, the certified value is determined through an inter-laboratory comparison study involving a network of competent laboratories.

The Shift to ISO 17034:

A significant advancement in the quality assurance of CRM production has been the transition from ISO Guide 34 to the international standard ISO 17034 . europa.eu This standard provides a more formal and stringent framework for the competence of reference material producers, leading to greater confidence in the quality of CRMs. merckmillipore.comfishersci.comsigmaaldrich.com Laboratories using CRMs from ISO 17034 accredited producers can have a high degree of assurance in the traceability and uncertainty of the certified values. news-medical.netcpachem.com

Table 2: Evolution of Reference Material Production Standards

| Standard | Key Features | Impact on this compound Quality |

| ISO Guide 34 | Provided guidance on the quality management system for reference material producers. | Established a foundation for the quality production of deuterated standards. |

| ISO 17034 | An international standard that specifies the general requirements for the competence of reference material producers. | Provides a higher level of assurance in the quality, certification, and traceability of this compound CRMs through a more rigorous accreditation process. europa.eu |

Future Directions and Emerging Research Avenues for Oxibendazole D7

Integration with High-Throughput Screening Methodologies

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of thousands of compounds against biological targets. bmglabtech.com The integration of deuterated standards like Oxibendazole-d7 is critical for ensuring the reliability of these large-scale experiments. In the context of anthelmintic drug discovery, HTS assays are used to identify new compounds effective against parasitic nematodes. nih.govnih.govresearchgate.net

Recent large-scale screening of over 30,000 compounds for anthelmintic activity successfully identified several known benzimidazoles, including the parent compound Oxibendazole (B1677860), as active against nematode parasites like Ancylostoma ceylanicum. biorxiv.orgbiorxiv.org In such automated assays, which often rely on liquid chromatography-mass spectrometry (LC-MS) for quantification, this compound serves as an ideal internal standard. researchgate.netkcasbio.com Its role is to normalize variations that can occur during sample preparation and analysis, such as matrix effects, which can alter the ionization efficiency of the target analyte. researchgate.netkcasbio.comnih.gov By co-eluting with the non-labeled Oxibendazole, the deuterated standard helps to correct for these variations, ensuring that the quantitative data from the screen is accurate and reproducible. kcasbio.com This allows for the confident identification of true "hits" from vast compound libraries. biorxiv.orgbiorxiv.org

The key benefits of integrating this compound into HTS workflows are summarized below:

| Benefit | Description | Source |

| Improved Accuracy | Corrects for sample-to-sample variability in extraction efficiency and instrument response. | clearsynth.com |

| Compensation for Matrix Effects | Normalizes ion suppression or enhancement caused by complex biological matrices, a common issue in HTS. researchgate.netkcasbio.com | researchgate.netkcasbio.com |

| Enhanced Precision | Reduces the coefficient of variation (CV) in measurements, leading to more reliable and reproducible results. researchgate.net | researchgate.net |

| Method Robustness | Contributes to the development of rugged and dependable analytical procedures suitable for automated platforms. clearsynth.com | clearsynth.com |

Applications in Advanced Omics Technologies (e.g., Metabolomics, Lipidomics)

Omics technologies, such as metabolomics and lipidomics, provide a comprehensive snapshot of the small molecules within a biological system, offering deep insights into cellular function and response to stimuli. nih.govnih.govfrontiersin.org The application of stable isotope-labeled standards is crucial in this field to achieve accurate quantification and confident metabolite identification. nih.govnih.gov

While direct studies detailing the use of this compound in metabolomics or lipidomics are still emerging, its application follows established principles of isotope-labeling in these fields. nih.govrichardbeliveau.org For instance, in a metabolomics study investigating the impact of Oxibendazole on a parasite, this compound would be an essential tool. It would be added to samples to:

Act as an internal standard for the accurate quantification of the parent drug and its metabolic byproducts.

Aid in metabolite identification by creating characteristic mass doublets when mixed with the unlabeled compound, making it easier to distinguish drug-related metabolites from the complex background matrix. researchgate.net

Enable differential analysis by comparing samples from treated and untreated groups, where the deuterated standard ensures that observed differences are due to biological changes rather than analytical variability. richardbeliveau.org

The use of stable isotope labeling helps overcome significant challenges in omics research, particularly those associated with the complexity of biological samples and the subtle metabolic changes that need to be detected. nih.gov

Development of Novel Analytical Platforms for Residue Monitoring

Ensuring food safety requires robust and sensitive methods to monitor veterinary drug residues in animal-derived products. nih.govnih.gov Benzimidazoles, including Oxibendazole, are widely used in agriculture, necessitating strict monitoring to adhere to maximum residue limits (MRLs). fsc.go.jpkosfaj.org this compound is a critical component in the development and validation of advanced analytical platforms for this purpose.

Modern residue analysis increasingly relies on liquid chromatography-tandem mass spectrometry (LC-MS/MS), often coupled with sample preparation techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe). kosfaj.orgresearchgate.net In these methods, a deuterated internal standard like this compound is indispensable for accurate quantification. lcms.cz It compensates for potential analyte loss during the extraction and clean-up steps and corrects for matrix effects that are prevalent in complex food samples like milk, liver, and muscle tissue. kcasbio.com

The development of novel multi-residue methods, capable of detecting a wide range of anthelmintic drugs simultaneously, highlights the importance of having specific isotope-labeled standards. kosfaj.orgresearchgate.net For example, an LC-ESI-MS/MS method for determining various benzimidazoles in pork, mutton, liver, and milk includes Oxibendazole as a target analyte. The accuracy of such a method is significantly enhanced by the use of a corresponding deuterated standard. Furthermore, emerging platforms, such as those combining high-throughput imaging with deep learning, are being explored for the trace identification of benzimidazole (B57391) residues on produce, representing a new frontier where precise calibration and validation with standards like this compound will be essential. mdpi.com

Exploration of Deuterated Standards for Other Benzimidazole Derivatives

The successful synthesis and application of this compound underscore a broader need for a comprehensive library of deuterated standards for the entire benzimidazole class of compounds. researchgate.netutexas.eduorganic-chemistry.org This class includes numerous structurally similar anthelmintics, such as albendazole (B1665689), fenbendazole, thiabendazole, and their various metabolites. nih.govnih.gov

Developing multi-residue analytical methods that can simultaneously quantify several benzimidazoles is a key objective for food safety and environmental monitoring laboratories. researchgate.netnih.gov The challenge lies in the similar chemical properties of these compounds, which can make differentiation difficult and quantification prone to error without appropriate internal standards. researchgate.net While in some cases a single deuterated standard might be used for multiple related analytes, the highest accuracy is achieved when a specific isotope-labeled analog is available for each target compound. kcasbio.comresearchgate.net

Future research will likely focus on the following areas:

Novel Synthesis Routes: Developing efficient and cost-effective methods for synthesizing a wide range of deuterated benzimidazole derivatives. nih.govmdpi.comijpsm.com

Expanding the Library: Creating a comprehensive portfolio of certified deuterated reference materials for parent drugs (e.g., Albendazole-d3, Fenbendazole-d3) and their key metabolites (e.g., Albendazole sulfoxide-d3).

Improving Multi-Residue Methods: Using this expanded library to validate and improve the accuracy and reliability of methods designed to screen for dozens of veterinary drug residues in a single analysis. kosfaj.orgresearchgate.net

This exploration will enhance the quality of analytical data across various disciplines, from pharmaceutical research to regulatory control of food products. acanthusresearch.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.